molecular formula C8H5F3O3 B6616384 2-hydroxy-2-(2,3,4-trifluorophenyl)acetic acid CAS No. 1214332-27-0

2-hydroxy-2-(2,3,4-trifluorophenyl)acetic acid

Cat. No.: B6616384
CAS No.: 1214332-27-0
M. Wt: 206.12 g/mol
InChI Key: WJTKXNLXTXQKQI-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(2,3,4-trifluorophenyl)acetic acid is an organic compound with the molecular formula C8H5F3O3 It is characterized by the presence of a hydroxyl group and a trifluorophenyl group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-(2,3,4-trifluorophenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2,3,4-trifluorobenzaldehyde with glyoxylic acid in the presence of a base, followed by hydrolysis to yield the desired product . Another method includes the use of trifluoromethyl-substituted phenylacetic acid derivatives as starting materials, which undergo hydroxylation under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(2,3,4-trifluorophenyl)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include 2-oxo-2-(2,3,4-trifluorophenyl)acetic acid, 2-hydroxy-2-(2,3,4-trifluorophenyl)ethanol, and various substituted derivatives depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-hydroxy-2-(2,3,4-trifluorophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and trifluorophenyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-2-(2,3,4-trifluorophenyl)acetic acid is unique due to the specific positioning of the trifluorophenyl group, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted applications .

Properties

IUPAC Name

2-hydroxy-2-(2,3,4-trifluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2,7,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTKXNLXTXQKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(C(=O)O)O)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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